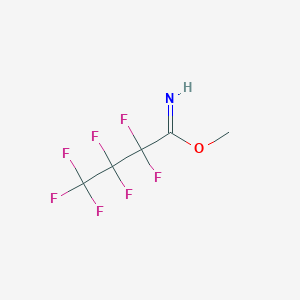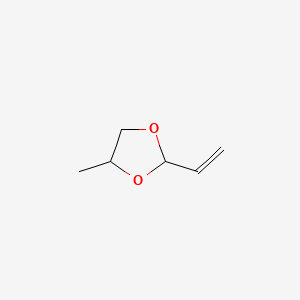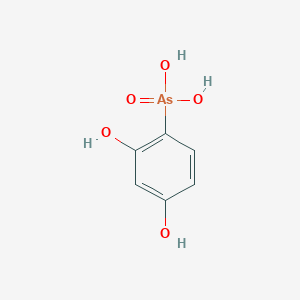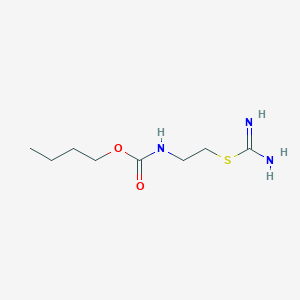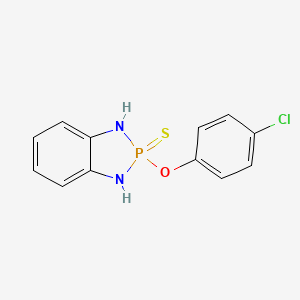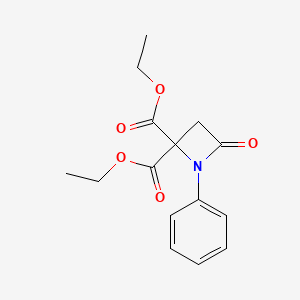![molecular formula C16H39N2O2PSn B14741497 N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine CAS No. 2346-29-4](/img/structure/B14741497.png)
N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine is a chemical compound with the molecular formula C16H39N2O2PSn. This compound is known for its unique structure, which includes a dimethylamino group, a tributylstannyloxy group, and a phosphoryl group. It is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine typically involves the reaction of dimethylamine with tributylstannyl chloride and phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the dimethylamino and tributylstannyloxy groups, which are reactive under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxide derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. Its phosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylamino ketones: These compounds share the dimethylamino group and exhibit similar reactivity patterns.
Phosphoryl chloride derivatives: Compounds containing phosphoryl chloride groups have comparable chemical properties and applications.
Tributylstannyl compounds: These compounds, like N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine, are used in organic synthesis and catalysis
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
2346-29-4 |
|---|---|
Molekularformel |
C16H39N2O2PSn |
Molekulargewicht |
441.2 g/mol |
IUPAC-Name |
N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C4H13N2O2P.3C4H9.Sn/c1-5(2)9(7,8)6(3)4;3*1-3-4-2;/h1-4H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
XRKQQHPGXUBRBK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OP(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


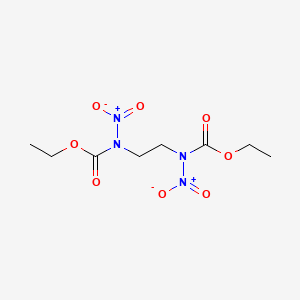
![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)

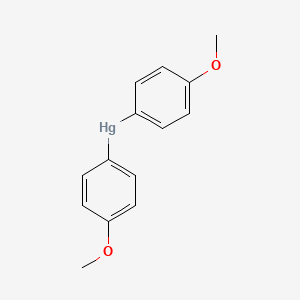
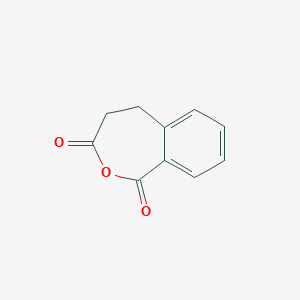
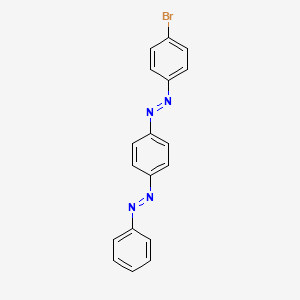
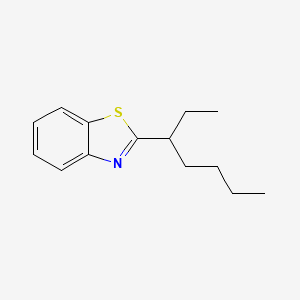
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
